Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate
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Overview
Description
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with methylamino propanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction progress and the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)propanoate
- Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)propanoate
- Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(butylamino)propanoate
Uniqueness
Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate is unique due to its specific structural features, such as the presence of a methylamino group and a pyrrolidinone ring. These features confer distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H14N2O4 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C9H14N2O4/c1-10-6(9(14)15-2)5-11-7(12)3-4-8(11)13/h6,10H,3-5H2,1-2H3 |
InChI Key |
UFBNWMBFHASJGR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C(=O)CCC1=O)C(=O)OC |
Origin of Product |
United States |
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